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molecular formula C13H10FNO B8463949 4-Amino-2-fluorobenzophenone

4-Amino-2-fluorobenzophenone

Cat. No. B8463949
M. Wt: 215.22 g/mol
InChI Key: ZLEFKGAGSCJDBB-UHFFFAOYSA-N
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Patent
US05272163

Procedure details

To stirred 90° C. polyphosphoric acid (150 g) was added 18.32 g (15.0 mmol) of benzoic acid and 8.33 g (7.5 mmol) of 3-fluoroaniline and the bath temperature raised to 220° C. and held there for 1 hour. A solution was obtained at about 130° C. The heating bath was removed and the stirred mixture (sublimate above the solution) was treated cautiously with 60 mL of water. The mixture was stirred at 140°-155° C. for 1 hour, the heating bath removed, 50 mL of 3N HCl added, the mixture poured into 750 mL of water and filtered through a pad of Celite. The filtrate was basified with 15% sodium hydroxide and the resulting solid collected. The 1.88 g of solid was chromatographed on silica gel (methylene chloride) to yield 1.15 g (7%) of white fluffy 4-amino-2-fluorobenzophenone, mp 133°-5° C. 1H NMR (250 MHz, CDCl3): 4.20 (s, 2H, NH2) 6.33-6.50 (m, 2H, aromatic) 7.27-7.55 (m, 4H, aromatic) 7.76-7.79 (m, 2H, aromatic). MS (CI, CH4): 216 (M+1).
[Compound]
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
18.32 g
Type
reactant
Reaction Step Two
Quantity
8.33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH2:14]>>[NH2:14][C:13]1[CH:15]=[CH:16][C:17]([C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:9])=[C:11]([F:10])[CH:12]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Smiles
Step Two
Name
Quantity
18.32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
8.33 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 140°-155° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was obtained at about 130° C
CUSTOM
Type
CUSTOM
Details
The heating bath was removed
ADDITION
Type
ADDITION
Details
the stirred mixture (sublimate above the solution) was treated cautiously with 60 mL of water
CUSTOM
Type
CUSTOM
Details
the heating bath removed
ADDITION
Type
ADDITION
Details
50 mL of 3N HCl added
ADDITION
Type
ADDITION
Details
the mixture poured into 750 mL of water
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the resulting solid collected
CUSTOM
Type
CUSTOM
Details
The 1.88 g of solid was chromatographed on silica gel (methylene chloride)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)C2=CC=CC=C2)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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